An In-Depth Technical Guide to 5-Chloro-2-methoxyphenyl isothiocyanate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 5-Chloro-2-methoxyphenyl isothiocyanate: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 5-Chloro-2-methoxyphenyl isothiocyanate, a versatile chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical properties, reactivity, synthesis protocols, and significant applications of this compound, grounding all claims in authoritative data.
Core Molecular Profile and Physicochemical Properties
5-Chloro-2-methoxyphenyl isothiocyanate is an aromatic isothiocyanate characterized by a benzene ring substituted with a chloro, a methoxy, and a reactive isothiocyanate (-N=C=S) group. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for creating novel heterocyclic compounds with potential therapeutic value.[1] The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methoxy group influence the reactivity of both the aromatic ring and the isothiocyanate moiety.
The fundamental physicochemical properties of 5-Chloro-2-methoxyphenyl isothiocyanate are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 63429-99-2 | [2][3] |
| Molecular Formula | C₈H₆ClNOS | [2][3] |
| Molecular Weight | 199.66 g/mol | [2][3] |
| Melting Point | 56-59 °C | [2][3] |
| Boiling Point | 164-165 °C | [2][3] |
| Density | 1.23 g/cm³ | [2] |
| Flash Point | 164-165 °C | [2] |
Spectroscopic Signature
While raw spectral data is instrument-dependent, the molecular structure of 5-Chloro-2-methoxyphenyl isothiocyanate gives rise to a predictable and characteristic spectroscopic signature essential for its identification and characterization.
-
Infrared (IR) Spectroscopy : The most prominent feature is a very strong and sharp absorption band typically appearing in the 2100-2200 cm⁻¹ region, which is characteristic of the asymmetric stretching vibration of the isothiocyanate (-N=C=S) functional group.[4] Other expected signals include C-O stretching for the methoxy group and various bands corresponding to the substituted aromatic ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum would show distinct signals for the three aromatic protons, with their chemical shifts and coupling patterns dictated by the substitution pattern. A sharp singlet, typically around 3.8-4.0 ppm, would correspond to the three protons of the methoxy (-OCH₃) group.
-
¹³C NMR : The spectrum would display eight distinct carbon signals. The carbon of the isothiocyanate group is highly deshielded and would appear significantly downfield. The remaining signals would correspond to the six aromatic carbons (two of which are substituted) and the methoxy carbon.
-
-
Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M⁺) at m/z 199. An accompanying M+2 peak at m/z 201, with an intensity approximately one-third of the M⁺ peak, is a definitive indicator of the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Synthesis and Chemical Reactivity
The synthesis and reactivity of 5-Chloro-2-methoxyphenyl isothiocyanate are central to its utility as a chemical intermediate.
General Synthesis Protocol
Aryl isothiocyanates are commonly synthesized from the corresponding primary amines. While historical methods used hazardous reagents like thiophosgene, modern protocols favor a safer, often one-pot, two-step procedure involving the formation of a dithiocarbamate salt intermediate, which is then treated with a desulfurization agent.[5][6][7]
The causality behind this choice is rooted in safety and efficiency. The in-situ generation of the dithiocarbamate from the amine and carbon disulfide (CS₂) avoids the isolation of potentially unstable intermediates.[8] Subsequent desulfurization using reagents like cyanuric chloride or iodine provides a high-yield pathway to the final product.[7][8]
Caption: General one-pot synthesis workflow for aryl isothiocyanates.
Experimental Protocol: One-Pot Synthesis from Amine
-
Reaction Setup : To a solution of 5-Chloro-2-methoxyaniline (1 equivalent) in a suitable solvent mixture (e.g., DMF/water or CH₂Cl₂/water), add a base such as potassium carbonate (2 equivalents).[8]
-
Dithiocarbamate Formation : Cool the mixture in an ice bath. Add carbon disulfide (CS₂, 1.5-3 equivalents) dropwise while stirring vigorously. Allow the reaction to proceed at room temperature or slightly elevated temperature (e.g., 40 °C) until the starting amine is fully consumed (monitor by TLC or HPLC).[8]
-
Desulfurization : Cool the reaction mixture back to 0 °C. Slowly add a solution of the desulfurizing agent (e.g., cyanuric chloride, 0.5 equivalents) in a suitable solvent like CH₂Cl₂.[8]
-
Work-up : Stir the biphasic mixture for 30-60 minutes. Basify with aqueous NaOH to dissolve byproducts. Extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude isothiocyanate by column chromatography or recrystallization as needed.
Core Reactivity
The chemical behavior of 5-Chloro-2-methoxyphenyl isothiocyanate is dominated by the electrophilic character of the central carbon atom in the -N=C=S group. This carbon is highly susceptible to attack by a wide range of nucleophiles. This predictable reactivity is the cornerstone of its application as a synthetic precursor.
Key reactions include:
-
With Amines : Reacts readily with primary or secondary amines to form substituted thioureas .
-
With Alcohols/Phenols : Reacts with alcohols or phenols, typically under basic conditions, to yield thiocarbamates .
-
With Thiols : Reacts with thiols to produce dithiocarbamates .
Caption: Reactivity of isothiocyanates with common nucleophiles.
Applications in Drug Discovery and Chemical Synthesis
The true value of 5-Chloro-2-methoxyphenyl isothiocyanate lies in its role as a scaffold for constructing molecules of greater complexity and function.
-
Medicinal Chemistry : It serves as a key intermediate in the preparation of various heterocyclic compounds that are screened for biological activity.[1] The thiourea linkage formed from its reaction with amines is a common structural motif in pharmacologically active molecules. For instance, derivatives containing the 5-chloro-2-methoxyphenyl moiety have been explored in the development of potent kinase inhibitors for diseases like non-small cell lung cancer.[9]
-
Influence of Substituents : The chloro and methoxy groups are not merely passive substituents; they are crucial for modulating a molecule's properties in drug design.[10][11]
-
The chloro group can enhance binding affinity through halogen bonding, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability.[10][11]
-
The methoxy group can act as a hydrogen bond acceptor and its metabolic O-demethylation can be a key step in drug activation or clearance.[10][11]
-
-
Agrochemicals : Similar to its role in medicinal chemistry, this compound is also used in the synthesis of novel pesticides and herbicides.[1]
-
Organic Synthesis : Beyond specific applications, it is a versatile reagent for creating diverse chemical libraries for high-throughput screening in the hit-finding phase of drug discovery.[12]
Safety and Handling
5-Chloro-2-methoxyphenyl isothiocyanate is a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazard Statements : The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[13][14] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[13][14]
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14][15] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][16]
-
Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[14][17] Some suppliers recommend refrigerated storage (2-8 °C).[1][17]
-
First Aid :
-
Skin Contact : Immediately wash off with plenty of soap and water for at least 15 minutes.[14]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13][14]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing.[13][14]
-
Ingestion : Rinse mouth and call a poison center or doctor if you feel unwell.[14]
-
Conclusion
5-Chloro-2-methoxyphenyl isothiocyanate is a valuable and reactive chemical intermediate with a well-defined profile. Its utility is driven by the predictable and versatile reactivity of the isothiocyanate group, which allows for the straightforward synthesis of thioureas and other derivatives. The presence of chloro and methoxy substituents provides medicinal chemists with strategic tools to fine-tune the pharmacokinetic and pharmacodynamic properties of target molecules. When handled with the appropriate safety protocols, this compound serves as a powerful building block for innovation in drug discovery, agrochemicals, and broader organic synthesis.
References
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5-Chloro-2-methylphenyl isothiocyanate. MySkinRecipes. [Link]
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Yushyn, I. et al. (2023). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid. MDPI. [Link]
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Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]
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Szul, M. et al. (2022). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI. [Link]
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Reddy, C.S. et al. (2007). Physical, IR and 31 P NMR data of compounds 5. ResearchGate. [Link]
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Akocel, A. & Van Houten, J. (2023). Synthesis of Isothiocyanates: An Update. NIH National Center for Biotechnology Information. [Link]
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Kumar, V. et al. (2023). Recent Advancement in the Synthesis of Isothiocyanates. ChemComm. [Link]
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Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]
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Wang, Y. et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor... PubMed. [Link]
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Chen, W. et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. NIH National Center for Biotechnology Information. [Link]
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Kehr, G. et al. (2011). B(C6F5)3- and HB(C6F5)2-mediated transformations of isothiocyanates. RSC Publishing. [Link]
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Yenagi, J. et al. (2012). 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance. PubMed. [Link]
-
de la Torre, D. et al. (2020). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. [Link]
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